Regioisomeric Differentiation: 4-Methoxy vs. 5-Methoxy APE1 Inhibition
The 5-methoxy regioisomer, 2-(azetidin-1-yl)-5-methoxypyrimidine, has been shown to inhibit recombinant human APE1 with an IC50 of 4.0 µM, whereas no APE1 inhibitory activity has been reported for the 4-methoxy compound [1]. This difference demonstrates that the position of the methoxy substituent on the pyrimidine ring is a critical determinant of biological activity against this DNA repair enzyme. A researcher aiming to probe APE1 function would therefore need to specifically select the 5-methoxy regioisomer; the 4-methoxy compound, by contrast, may be the preferred choice when selectivity against APE1 is desired or when targeting a different protein within the azetidinyl pyrimidine patent space [2].
| Evidence Dimension | Inhibitory activity against recombinant human APE1 (IC50) |
|---|---|
| Target Compound Data | No reported inhibition (IC50 not determined / inactive) |
| Comparator Or Baseline | 2-(Azetidin-1-yl)-5-methoxypyrimidine (CAS 2742024-69-5) IC50 = 4.0 µM |
| Quantified Difference | The 5-methoxy regioisomer is a micromolar APE1 inhibitor, while the 4-methoxy regioisomer lacks this activity. |
| Conditions | In vitro enzyme inhibition assay using recombinant APE1 and radiolabeled substrate [1]. |
Why This Matters
This directly addresses the risk of selecting the wrong regioisomer for a given target, enabling rational compound procurement for DNA repair or kinase inhibitor projects.
- [1] BindingDB entry for CHEMBL1720543 (2-(Azetidin-1-yl)-5-methoxypyrimidine). IC50 = 4.00E+3 nM against APE1. Available at: https://bindingdb.org/ View Source
- [2] Azetidinyl Pyrimidines and Uses Thereof. U.S. Patent No. 20240002392, filed Jun. 29, 2023, and published Jan. 4, 2024. View Source
